Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-
Brand Name: Vulcanchem
CAS No.: 14772-51-1
VCID: VC20994302
InChI: InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22,24-26,30H,8-18H2,1-7H3/t20-,22-,24+,25+,26+,28-,29-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C
Molecular Formula: C29H50O
Molecular Weight: 414.7 g/mol

Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)-

CAS No.: 14772-51-1

Cat. No.: VC20994302

Molecular Formula: C29H50O

Molecular Weight: 414.7 g/mol

* For research use only. Not for human or veterinary use.

Cholest-8(14)-en-3-ol, 4,4-dimethyl-, (3beta,5alpha)- - 14772-51-1

Specification

CAS No. 14772-51-1
Molecular Formula C29H50O
Molecular Weight 414.7 g/mol
IUPAC Name (3S,5R,9R,10R,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h19-20,22,24-26,30H,8-18H2,1-7H3/t20-,22-,24+,25+,26+,28-,29-/m1/s1
Standard InChI Key HVXVNFNRJMVTAU-RADBOZLKSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC[C@@H]4[C@@]([C@H]3CC[C@]12C)(CC[C@@H](C4(C)C)O)C
SMILES CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2=C3CCC4C(C(CCC4(C3CCC12C)C)O)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator